molecular formula C13H10ClFN4O B499780 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine

Katalognummer: B499780
Molekulargewicht: 292.69g/mol
InChI-Schlüssel: AWUMHIBGGBYWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a complex organic compound that features a furan ring, a triazole ring, and a substituted phenyl group

Eigenschaften

Molekularformel

C13H10ClFN4O

Molekulargewicht

292.69g/mol

IUPAC-Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H10ClFN4O/c14-10-5-8(1-3-11(10)15)12-4-2-9(20-12)6-16-13-17-7-18-19-13/h1-5,7H,6H2,(H2,16,17,18,19)

InChI-Schlüssel

AWUMHIBGGBYWMB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNC3=NC=NN3)Cl)F

Kanonische SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNC3=NC=NN3)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common route starts with the preparation of the furan ring, followed by the introduction of the substituted phenyl group. The triazole ring is then formed through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the phenyl group can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazole derivatives and furan-containing molecules. Examples are:

Uniqueness

What sets N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine apart is its unique combination of a furan ring, a triazole ring, and a substituted phenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.